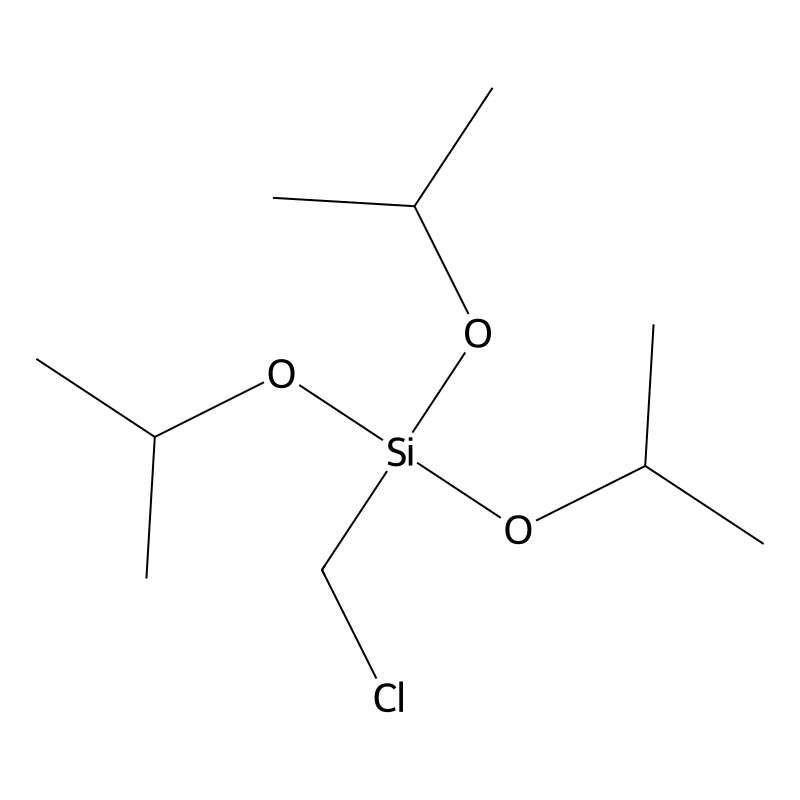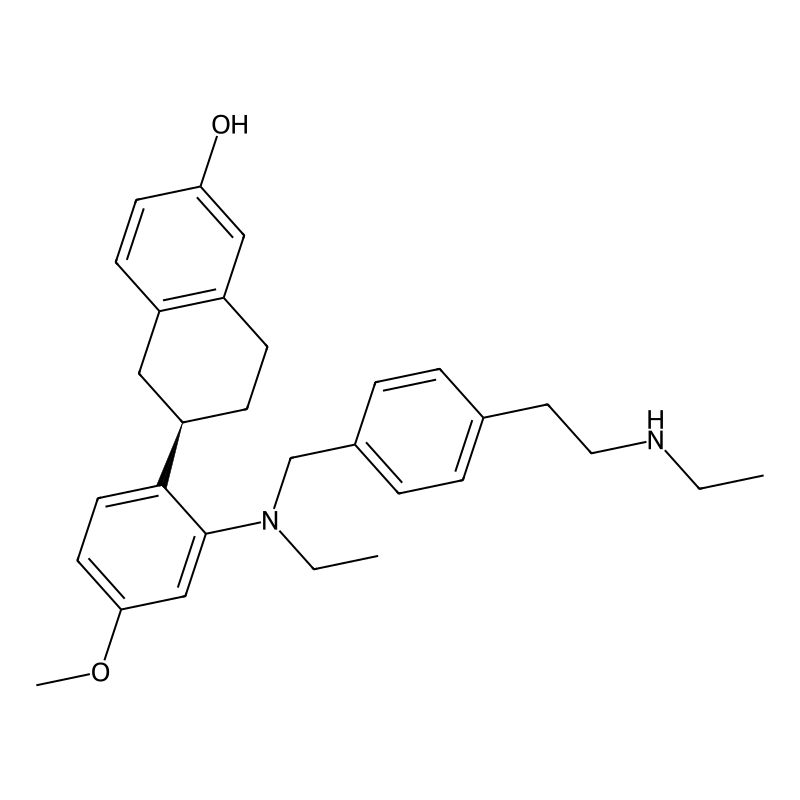Chloromethyltriisopropoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification:
CMTIPS is a versatile coupling agent used to modify the surface properties of various materials, including:
- Inorganic substrates: CMTIPS can react with hydroxyl groups (OH) present on the surface of inorganic materials like glass, silica, and metal oxides, forming a covalent bond []. This creates a new organic layer on the surface, modifying its wettability, adhesion, and chemical reactivity [].
- Polymers: CMTIPS can be used to modify the surface of polymers by reacting with functional groups like carboxylic acids (COOH) or amines (NH₂) present on the polymer chain. This allows for the attachment of other molecules, such as dyes, nanoparticles, or biomolecules, to the polymer surface [].
These surface modifications are crucial in various research applications, such as:
- Creating self-assembled monolayers: CMTIPS can be used to create self-assembled monolayers (SAMs) on surfaces, which are ordered assemblies of molecules with specific properties. SAMs are used in various research areas, including biosensors, drug delivery, and microfluidics [].
- Improving adhesion: Modifying surfaces with CMTIPS can improve their adhesion to other materials, making them suitable for applications like bonding in microelectronics and composite materials [].
Precursor for Organic-inorganic Hybrid Materials:
CMTIPS can be used as a precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, offering unique properties for various applications. For example, CMTIPS can be used to synthesize:
- Sol-gel materials: CMTIPS can be used as a starting material for the sol-gel process, which is a method for preparing ceramic and glass materials at low temperatures. The organic groups in CMTIPS contribute to the formation of a network structure, while the inorganic silicon (Si) component provides rigidity and thermal stability [].
- Metal-organic frameworks (MOFs): CMTIPS can be used as a ligand in the synthesis of MOFs, which are porous materials with a well-defined structure. The organic groups in CMTIPS contribute to the formation of pores, while the silicon component helps to connect metal ions, leading to the formation of the MOF structure [].
These hybrid materials are being explored for various applications, including:
- Catalysis: Organic-inorganic hybrid materials can be used as catalysts for various chemical reactions, offering improved selectivity and efficiency compared to traditional catalysts.
- Sensors: The porous structure and unique properties of hybrid materials make them suitable for developing sensors for detecting gases, pollutants, and biomolecules.
Other Applications:
CMTIPS also finds applications in other areas of scientific research, such as:
- Bioconjugation: CMTIPS can be used to attach biomolecules like proteins or antibodies to surfaces or other molecules. This is useful in various applications, such as developing biosensors and drug delivery systems.
- Organic synthesis: CMTIPS can be used as a reagent in various organic reactions, such as the synthesis of new polymers and functional materials.
Chloromethyltriisopropoxysilane is an organosilicon compound characterized by its unique structure, which features a silicon atom bonded to three isopropoxy groups and one chloromethyl group. This compound is utilized primarily in the synthesis of functional silanes and as a coupling agent in various applications. Its chemical formula is , and it plays a significant role in modifying surfaces and enhancing the properties of materials in different industrial sectors.
For example, CMTIPS can be used to attach biomolecules like antibodies or enzymes to surfaces. The chloromethyl group reacts with amino groups (present in many biomolecules) to form a covalent bond, immobilizing the biomolecule on the surface [3].
CMTIPS is a corrosive and toxic compound. It can cause skin and eye irritation, and inhalation can lead to respiratory problems.
Safety Concerns:
- Skin and eye corrosion [1].
- Respiratory tract irritation [1].
- Suspected carcinogen [4].
Hazards:
- Flammable liquid [1].
- Reacts violently with water [1].
Data Source:
- Hydrolysis: When exposed to moisture, it reacts with water to produce hydrochloric acid and silanol, leading to the formation of siloxane bonds. This reaction is exothermic and can release toxic fumes.
- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, resulting in the formation of new silanes. This property is particularly useful for creating functionalized silanes for specific applications.
- Condensation Reactions: In the presence of other silanes or moisture, it can participate in condensation reactions that lead to the formation of siloxane networks, which are essential in silicone polymer chemistry.
Chloromethyltriisopropoxysilane can be synthesized through several methods:
- Esterification Reaction: This method involves reacting chloromethyltrichlorosilane with isopropanol under controlled conditions. The reaction typically requires a catalyst and results in the formation of chloromethyltriisopropoxysilane along with hydrogen chloride as a byproduct.
- Hydrolysis of Triisopropylsilyl Chloride: Triisopropylsilyl chloride can be hydrolyzed in an alcohol medium to yield chloromethyltriisopropoxysilane. This method allows for better control over the reaction conditions and product purity.
- Direct Chlorination: Chlorination of triisopropylsilane using chlorine gas can also yield chloromethyltriisopropoxysilane, although this method may require stringent safety protocols due to the reactivity of chlorine.
Chloromethyltriisopropoxysilane finds applications in various fields:
- Silane Coupling Agents: It is used as a coupling agent in composites, enhancing adhesion between inorganic fillers and organic matrices.
- Surface Modifiers: The compound is applied to modify surfaces for improved hydrophobicity or oleophobicity, making it valuable in coatings and sealants.
- Precursor for Functional Silanes: It serves as a precursor for synthesizing more complex functional silanes used in pharmaceuticals, agrochemicals, and specialty chemicals.
Studies on the interactions of chloromethyltriisopropoxysilane with other compounds indicate that its chloromethyl group facilitates nucleophilic substitution reactions. For instance, when reacted with amines, it forms amine-functionalized silanes which have enhanced properties for applications in adhesives and sealants. Additionally, research into its hydrolysis reveals that it can significantly alter the properties of silicone polymers through cross-linking mechanisms.
Chloromethyltriisopropoxysilane belongs to a broader class of chloroalkyl silanes. Here are some similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Chloromethyltrimethoxysilane | Used as a coupling agent; hydrolyzes easily | |
| Chloropropyltriethoxysilane | Commonly used in rubber processing | |
| Triisopropylsilyl chloride | Acts as a reducing agent; used in peptide synthesis |
Uniqueness
Chloromethyltriisopropoxysilane's uniqueness lies in its triisopropoxy groups which provide enhanced solubility and reactivity compared to other chloroalkyl silanes. This makes it particularly effective as a coupling agent and surface modifier while also allowing for easier processing in industrial applications. Its ability to undergo nucleophilic substitution reactions further distinguishes it from similar compounds that may not have such versatile reactivity profiles.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








